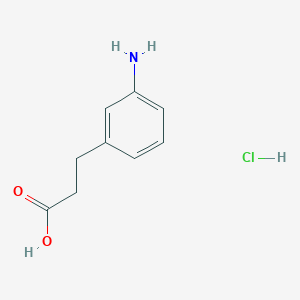

3-(3-Aminophenyl)propanoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-aminophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-8-3-1-2-7(6-8)4-5-9(11)12;/h1-3,6H,4-5,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOBODDISCLHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641015 | |

| Record name | 3-(3-Aminophenyl)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102879-44-7 | |

| Record name | Benzenepropanoic acid, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102879-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Aminophenyl)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Aminophenyl)propanoic acid hydrochloride molecular weight

An In-depth Technical Guide: 3-(3-Aminophenyl)propanoic Acid Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-(3-Aminophenyl)propanoic acid and its hydrochloride salt are non-proteinogenic β-amino acids that serve as critical building blocks in modern medicinal chemistry. Their structural motifs are integral to the development of novel therapeutics, ranging from peptidomimetics to small molecules targeting complex disease pathways. This guide provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, including its precise molecular weight, synthesis strategies, robust analytical methodologies for quality control, and key applications in pharmaceutical research. Furthermore, it outlines essential safety and handling protocols to ensure its proper use in a laboratory setting. The insights and detailed protocols herein are designed to empower researchers and drug development professionals to effectively utilize this versatile chemical intermediate in their discovery and development pipelines.

Introduction: The Role of β-Amino Acids in Drug Discovery

In the landscape of pharmaceutical development, the quest for novel chemical entities with enhanced efficacy, selectivity, and improved pharmacokinetic profiles is perpetual. Unnatural amino acids, particularly β-amino acids, have emerged as powerful tools in this endeavor. Unlike their α-amino acid counterparts, the separation of the amino and carboxyl groups by an additional carbon atom in β-amino acids imparts unique conformational properties. This structural variance allows for the construction of peptides and peptidomimetics with increased stability against enzymatic degradation, as well as the ability to form unique secondary structures like helices and turns.

3-(3-Aminophenyl)propanoic acid is a key representative of this class, offering a rigid phenyl scaffold that can be strategically functionalized. Its hydrochloride salt form enhances solubility and stability, making it a preferred reagent for synthesis. Its derivatives are being actively explored in the development of agents for neurological disorders, certain cancers, and as antimicrobial candidates.[1][2] This guide serves as a foundational resource for scientists leveraging this compound in their research.

Physicochemical Properties and Identification

Accurate characterization of a starting material is the bedrock of reproducible and reliable research. The fundamental properties of this compound are summarized below. It is crucial to distinguish between the free base and its hydrochloride salt, as their molecular weights and CAS numbers differ.

| Property | This compound | 3-(3-Aminophenyl)propanoic acid (Free Base) |

| Molecular Weight | 201.65 g/mol [3] | 165.19 g/mol [4][5] |

| Molecular Formula | C₉H₁₂ClNO₂[6] | C₉H₁₁NO₂[7] |

| CAS Number | 102879-44-7[3] | 1664-54-6[7] |

| IUPAC Name | This compound | 3-(3-aminophenyl)propanoic acid |

| Common Synonyms | N/A | 3-(2-Carboxyethyl)aniline[7] |

| Appearance | White to off-white solid/powder[8] | Solid[4] |

Synthesis Pathway: A Mechanistic Overview

The synthesis of 3-amino-3-arylpropionic acids is a well-established field in organic chemistry, often leveraging one-pot procedures for efficiency and yield.[9] A common and effective strategy involves the reaction of a substituted benzaldehyde with malonic acid and an ammonia source. This pathway is favored because it assembles the core structure from readily available commercial starting materials.

The diagram below illustrates a generalized, plausible synthetic workflow for producing the parent compound. The choice of reagents and reaction conditions is critical for controlling purity and minimizing side-product formation. The final step involves treatment with hydrochloric acid to isolate the more stable and soluble hydrochloride salt.

Caption: Generalized synthetic workflow for this compound.

Analytical Methodologies and Quality Control

Ensuring the identity, purity, and enantiomeric integrity of chiral building blocks is non-negotiable in drug development. A multi-technique approach is required for comprehensive quality control.

Identity Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the core chemical structure and the absence of organic impurities.[10]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound, with high-resolution mass spectrometry (HRMS) providing elemental composition confirmation.[10]

Purity and Enantiomeric Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining both the chemical purity and the enantiomeric excess of chiral compounds like this one. The choice of the chiral stationary phase (CSP) is the most critical parameter. For amino acids, polysaccharide or teicoplanin-based columns are often excellent starting points.[10]

Experimental Protocol: Chiral HPLC Analysis

This protocol is a validated starting point for the analysis of 3-aryl-β-amino acids and should be optimized for specific instrumentation.[10]

Objective: To determine the chemical purity and enantiomeric ratio of this compound.

1. Instrumentation and Columns:

-

HPLC system with UV detector

-

Chiral Column: Chirobiotic T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm particle size, or equivalent.[10]

2. Reagents and Mobile Phase:

-

Methanol (HPLC Grade)

-

Water (HPLC Grade)

-

Ammonium Acetate or Acetic Acid (for pH control, if needed)

-

Mobile Phase: A typical starting condition is a 60:40 (v/v) mixture of Methanol and Water.[10] The mobile phase must be thoroughly mixed and degassed to prevent pump cavitation and baseline noise.

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min[10]

-

Column Temperature: 25 °C (A column oven is essential for maintaining reproducible retention times).[10]

-

Detection: UV at 220 nm[10]

-

Injection Volume: 10 µL

4. Sample Preparation:

-

Prepare a stock solution of the sample by dissolving it in the mobile phase to a concentration of approximately 1 mg/mL.[10]

-

Ensure the sample is fully dissolved. Sonication may be used if necessary.

-

Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulates and protect the column.[10]

5. Analytical Workflow:

Caption: Standard analytical workflow for HPLC-based quality control.

Applications in Pharmaceutical Development

The utility of this compound stems from its identity as a versatile intermediate.[5]

-

Peptidomimetics and Scaffolds: It serves as a foundational scaffold for creating molecules that mimic the structure of natural peptides but with enhanced stability. The phenyl ring provides a rigid anchor for further chemical modification.

-

Small Molecule Synthesis: In medicinal chemistry, it is a key building block for small molecules designed to interact with specific biological targets.[1] The amino group provides a convenient handle for elaboration into more complex structures.

-

Targeted Therapeutics: Derivatives of this compound are being investigated in several therapeutic areas:

-

Oncology and Neurology: The specific stereochemistry and aromatic nature make it relevant for designing agents that require precise molecular recognition.[1]

-

Antimicrobial Agents: Novel derivatives have been synthesized and shown to possess structure-dependent activity against multidrug-resistant bacterial and fungal pathogens.[2]

-

Anticancer Candidates: Related structures have also been evaluated for their potential as anticancer and antioxidant agents.[11]

-

Safety, Handling, and Storage

Proper handling of all laboratory chemicals is paramount to ensuring personnel safety. 3-(3-Aminophenyl)propanoic acid is classified as hazardous.

GHS Hazard Information: [4][7]

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Safe Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[7][8]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[8]

-

Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[8][12]

-

Respiratory Protection: Avoid breathing dust.[7][12] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[8]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

-

After Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration and seek immediate medical attention.

-

After Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

-

After Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][12]

References

-

3-(3-Aminophenyl)propionic acid | C9H11NO2 | CID 2735406 - PubChem. (National Institutes of Health) [Link]

-

(3S)-3-amino-3-phenylpropanoic acid hydrochloride | C9H12ClNO2 | CID 24820433. (National Institutes of Health) [Link]

-

The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid in Pharmaceutical Development. (NINGBO INNO PHARMCHEM CO.,LTD.) [Link]

-

A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate. (ResearchGate) [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. (MDPI) [Link]

-

Unlocking Therapeutic Potential: Fmoc-(R)-3-Amino-3-(3-nitrophenyl)propionic Acid in Drug Development - NINGBO INNO PHARMCHEM CO.,LTD. (NINGBO INNO PHARMCHEM CO.,LTD.) [Link]

-

(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure. (Organic Syntheses) [Link]

-

3-amino-3-(3-chlorophenyl)propanoic acid - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com. (PharmaCompass) [Link]

-

Synthesis of 3,3,3-triphenylpropionic acid - PrepChem.com. (PrepChem.com) [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - MDPI. (MDPI) [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens [mdpi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 3-(3-AMINOPHENYL)PROPIONIC ACID | 1664-54-6 [chemicalbook.com]

- 6. (3S)-3-amino-3-phenylpropanoic acid hydrochloride | C9H12ClNO2 | CID 24820433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synquestlabs.com [synquestlabs.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 3-(3-Aminophenyl)propanoic Acid Hydrochloride

This guide provides an in-depth analysis of the spectral data for 3-(3-Aminophenyl)propanoic acid hydrochloride, a compound of interest for researchers in drug development and organic synthesis. Due to the limited availability of directly published spectra for the hydrochloride salt, this document leverages experimental data for the free base, 3-(3-Aminophenyl)propanoic acid, and analogous compounds. This approach, combining empirical data with established spectroscopic principles, offers a robust framework for the characterization of this molecule.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic amino acid derivative. Its structure comprises a benzene ring substituted with an amino group (at the meta position) and a propanoic acid side chain. The hydrochloride salt form results from the protonation of the basic amino group. Understanding the spectral characteristics of this compound is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions.

The analytical techniques covered in this guide—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—each provide unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons (e.g., -NH₃⁺ and -COOH).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Spectral Interpretation

Predicted ¹H NMR Spectrum (in DMSO-d₆):

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Aromatic (4H) | 7.0 - 7.5 | Multiplet | 4H | The protons on the benzene ring will appear as a complex multiplet. The electron-withdrawing effect of the -NH₃⁺ group will deshield these protons, shifting them downfield. |

| Propanoic Acid (α-CH₂) | ~2.6 | Triplet | 2H | These protons are adjacent to the carboxylic acid group and will appear as a triplet due to coupling with the β-CH₂ protons. |

| Propanoic Acid (β-CH₂) | ~2.9 | Triplet | 2H | These protons are adjacent to the aromatic ring and the α-CH₂ group, appearing as a triplet. |

| Ammonium (-NH₃⁺) | > 8.0 | Broad Singlet | 3H | The protons of the ammonium group are acidic and exchangeable, typically appearing as a broad singlet at a downfield chemical shift. |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift. |

Causality Behind Predicted Shifts:

-

Aromatic Region: The formation of the anilinium ion (-NH₃⁺) significantly influences the electronic environment of the aromatic ring. The positive charge withdraws electron density, leading to a downfield shift of the aromatic protons compared to the free amine.

-

Aliphatic Chain: The chemical shifts of the propanoic acid chain protons are primarily influenced by the adjacent functional groups. The triplet multiplicity arises from the coupling between the α and β methylene groups (n+1 rule).

¹³C NMR Spectral Interpretation

Experimental ¹³C NMR data for the free base, 3-(3-Aminophenyl)propanoic acid, is available and provides a strong basis for understanding the carbon skeleton.[1]

¹³C NMR Data for 3-(3-Aminophenyl)propanoic acid (Free Base):

| Carbon | Chemical Shift (ppm) | Rationale |

| Carbonyl (-C=O) | ~173 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| Aromatic (C-NH₂) | ~146 | The carbon directly attached to the electron-donating amino group is deshielded. |

| Aromatic (C-CH₂) | ~141 | The carbon attached to the propanoic acid side chain. |

| Aromatic (CH) | ~129, 118, 115, 113 | Chemical shifts of the other aromatic carbons. |

| Propanoic Acid (α-CH₂) | ~35 | Carbon adjacent to the carbonyl group. |

| Propanoic Acid (β-CH₂) | ~30 | Carbon adjacent to the aromatic ring. |

Expected Changes for the Hydrochloride Salt:

Upon protonation of the amino group, the electron-withdrawing nature of the substituent increases. This will cause a downfield shift for the aromatic carbons, particularly the carbon directly attached to the nitrogen and the ortho and para carbons relative to it. The chemical shifts of the aliphatic chain and the carbonyl carbon are expected to be less affected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FT-IR Analysis

Objective: To obtain a high-quality FT-IR spectrum to identify the key functional groups.

Methodology:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first collected. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into a spectrum of absorbance or transmittance versus wavenumber.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to remove contributions from atmospheric water and carbon dioxide.

IR Spectral Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The interpretation will be based on the known IR data for the free base and the expected changes upon hydrochloride formation, with reference to the spectrum of aniline hydrochloride.[2][3][4]

Key IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Very broad | Strong hydrogen bonding in the carboxylic acid dimer. |

| N-H stretch (Ammonium) | 2800-3200 | Broad, multiple bands | Stretching vibrations of the -NH₃⁺ group, often overlapping with the O-H stretch. |

| C=O stretch (Carboxylic Acid) | 1700-1730 | Strong, sharp | Carbonyl stretching of the carboxylic acid. |

| N-H bend (Ammonium) | 1500-1600 | Medium to strong | Bending vibrations of the -NH₃⁺ group. |

| C=C stretch (Aromatic) | 1450-1600 | Medium, multiple bands | Stretching vibrations within the benzene ring. |

| C-N stretch | 1250-1350 | Medium | Stretching of the carbon-nitrogen bond. |

Influence of Hydrochloride Formation:

The most significant change from the free base to the hydrochloride salt in the IR spectrum is the appearance of the characteristic ammonium (-NH₃⁺) bands. The N-H stretching of the primary amine (typically two sharp peaks around 3300-3500 cm⁻¹) is replaced by the broad N-H stretching of the ammonium salt. Additionally, a distinct N-H bending vibration appears in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule. It will likely produce the protonated molecule [M+H]⁺, where M is the free base.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze its daughter ions.

Mass Spectrum Interpretation

The mass spectrum of this compound, when analyzed by a technique like ESI, will primarily show the ion corresponding to the free base. The hydrochloride salt will dissociate in the spray, and the free base will be protonated.

Expected Molecular Ion:

-

Molecular Weight of Free Base (C₉H₁₁NO₂): 165.19 g/mol .[1]

-

Expected [M+H]⁺ ion: m/z 166.

Predicted Fragmentation Pattern:

The fragmentation of the protonated molecule will likely proceed through the loss of small, stable neutral molecules. Key predicted fragments include:

-

Loss of H₂O (m/z 148): From the carboxylic acid group.

-

Loss of COOH (m/z 121): Decarboxylation is a common fragmentation pathway for carboxylic acids.

-

Loss of the propanoic acid chain (m/z 93): Cleavage of the bond between the aromatic ring and the side chain, resulting in an aniline fragment.

The fragmentation pattern can be visualized as follows:

Sources

An In-depth Technical Guide to the Solubility of 3-(3-Aminophenyl)propanoic Acid Hydrochloride in Organic Solvents

Introduction

3-(3-Aminophenyl)propanoic acid hydrochloride is a compound of interest in pharmaceutical and organic synthesis, serving as a versatile building block.[1] Its utility in drug development and chemical manufacturing is profoundly influenced by its physicochemical properties, paramount among which is its solubility. The ability to dissolve this compound in a suitable solvent is critical for reaction kinetics, purification, formulation, and bioavailability. As a hydrochloride salt of an amino acid derivative, its solubility profile is markedly different from its free base form, presenting unique challenges and opportunities for the researcher.

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in a range of organic solvents. Eschewing a simple data sheet, this document offers a first-principles approach, blending theoretical underpinnings with a robust, field-proven experimental methodology. It is designed to empower researchers, scientists, and drug development professionals to generate reliable solubility data tailored to their specific applications.

Theoretical Framework: Deconstructing Solubility

The solubility of a solute in a solvent is a function of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[2] For this compound, the molecular structure dictates a complex interplay of these forces.

The molecule possesses several key features:

-

An Aromatic Ring: A nonpolar, hydrophobic region.

-

A Propanoic Acid Chain: A flexible hydrocarbon chain, also contributing to hydrophobicity.

-

A Carboxylic Acid Group (-COOH): A polar group capable of hydrogen bonding.

-

An Ammonium Group (-NH3+): Formed by the protonation of the amino group by hydrochloric acid, this is an ionic, highly polar, and hydrophilic center capable of strong hydrogen bonding.

The presence of the ammonium hydrochloride salt fundamentally alters the compound's nature from its zwitterionic or free base form.[3][4] This ionic character significantly increases its polarity. Consequently, the principle of "like dissolves like" suggests that solubility will be favored in more polar organic solvents.[2]

Key Predictive Insights:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. The energy required to break the strong ionic and hydrogen-bonded lattice of the solute will not be compensated by the weak van der Waals interactions with these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents have dipole moments and can engage in dipole-dipole interactions. While solubility will likely be higher than in nonpolar solvents, their inability to act as strong hydrogen bond donors may limit their effectiveness in solvating the ammonium and carboxyl groups.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are capable of both donating and accepting hydrogen bonds, in addition to having significant polarity. They are the most promising candidates for dissolving this compound. The hydrochlorides of monoamino-monocarboxylic acids are generally very soluble in alcohols.[3] The alcohol's hydroxyl group can effectively solvate both the ammonium cation and the chloride anion, as well as the carboxylic acid group.

The relationship between the solute's structure and solvent properties can be visualized as follows:

Caption: Predicted interaction strength between solute functional groups and solvent classes.

Experimental Determination of Solubility: A Validated Protocol

Since pre-existing, comprehensive data is scarce, an experimental approach is necessary. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a crystalline solid in a liquid.

Mandatory Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (EN 166 standard), a lab coat, and chemical-resistant gloves.[5]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of solvent vapors or fine dust of the compound.[6]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[5][7] In case of contact, rinse immediately and thoroughly with water and seek medical attention if irritation persists.[8]

-

Material Safety Data Sheet (MSDS/SDS): Although an SDS for this specific hydrochloride was not found, consult the SDS for the free acid and other similar aminophenylalkanoic acid hydrochlorides to understand potential hazards. The free acid is classified as an irritant.

Materials and Equipment

-

Solute: this compound, crystalline solid.

-

Solvents: A selection of high-purity (≥99%) organic solvents (see Table 1).

-

Equipment:

-

Analytical balance (±0.1 mg accuracy).

-

Thermostatic shaker bath or magnetic stirrer with a hot plate and temperature controller.

-

Calibrated thermometer or temperature probe.

-

Glass vials or flasks with airtight screw caps.

-

Volumetric flasks and pipettes.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE) to separate undissolved solid.

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven).

-

(Optional) High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis.

-

Experimental Workflow Diagram

Caption: Isothermal equilibrium method workflow for solubility determination.

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a series of glass vials. The key is to ensure undissolved solid remains at equilibrium. A starting point is ~100 mg of solid.[9]

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (24-48 hours is typical) to ensure saturation is reached. Constant agitation is crucial.

-

Phase Separation: After equilibration, stop the agitation and let the vials stand in the bath for a few hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a pre-warmed (to the experimental temperature) syringe to prevent premature crystallization.

-

Filtration: Immediately pass the sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean vial. This step is critical to remove any microscopic undissolved particles.

-

Quantification (Gravimetric Method): a. Accurately weigh the vial containing the filtered saturated solution. b. Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a moderate temperature until a constant weight of the dried residue is achieved. c. Weigh the vial with the dried solid residue. The mass of the dissolved solute can be determined by subtraction.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue / Volume of sample taken) x 100

The initial volume of the sample can be determined from its mass and the solvent's density if desired, but using the volume of the aliquot taken is often sufficient.

Solvent Selection and Data Presentation

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The following table provides a list of recommended solvents, categorized by their properties, to test.

Table 1: Properties of Common Organic Solvents for Solubility Screening

| Solvent Name | Formula | Class | Boiling Point (°C) | Density (g/mL) | Dielectric Constant (ε at 20°C) |

| Nonpolar | |||||

| n-Hexane | C₆H₁₄ | Alkane | 69 | 0.655 | 1.9 |

| Toluene | C₇H₈ | Aromatic | 111 | 0.867 | 2.4 |

| Diethyl Ether | C₄H₁₀O | Ether | 35 | 0.713 | 4.3 |

| Polar Aprotic | |||||

| Dichloromethane | CH₂Cl₂ | Halogenated | 40 | 1.326 | 9.1 |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | 66 | 0.886 | 7.5 |

| Ethyl Acetate | C₄H₈O₂ | Ester | 77 | 0.894 | 6.0 |

| Acetone | C₃H₆O | Ketone | 56 | 0.784 | 21 |

| Acetonitrile | C₂H₃N | Nitrile | 82 | 0.786 | 37.5 |

| Dimethylformamide (DMF) | C₃H₇NO | Amide | 153 | 0.944 | 38.3 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Sulfoxide | 189 | 1.100 | 47 |

| Polar Protic | |||||

| Isopropanol | C₃H₈O | Alcohol | 82 | 0.785 | 19.9 |

| Ethanol | C₂H₆O | Alcohol | 78 | 0.789 | 24.5 |

| Methanol | CH₄O | Alcohol | 65 | 0.792 | 32.7 |

| Water | H₂O | Aqueous | 100 | 0.998 | 80.1 |

(Data compiled from various sources)[10][11][12][13]

The results of the experimental determination should be compiled into a clear, quantitative table, expressing solubility in common units such as g/100 mL, mg/mL, or mol/L at the specified temperature.

Conclusion

References

- Utah Tech University. (n.d.). Physical Properties of Organic Solvents.

- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

- ResearchGate. (n.d.). Physical properties of some common organic solvents. [Download Table].

- Chemistry LibreTexts. (2022, April 7). 3.3E: Experimentally Testing Solvents.

- Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (n.d.). Solubilities Studies of Basic Amino Acids.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Quora. (2021, December 12). How do you determine the solubility of a solid?

- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 3-Aminomethylbenzoic acid methyl ester hydrochloride.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - (m-Aminophenyl)metaboric acid hydrochloride.

- Fisher Scientific. (2010, March 4). SAFETY DATA SHEET - 5-Aminolevulinic acid hydrochloride.

- N.A. (n.d.).

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-Aminophenylboronic acid hydrochloride.

- University of Minnesota. (2023, September 7). Properties of Common Organic Solvents.

- Alfa Chemistry. (n.d.). Physical Properties of Solvents.

- ChemicalBook. (2025, July 14). 3-(3-AMINOPHENYL)PROPIONIC ACID | 1664-54-6.

- TCI Chemicals. (2024, December 17).

- Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.

- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- ResearchGate. (2016, February 7).

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

- PubChem. (n.d.). 3-(3-Aminophenyl)propionic acid.

- Selleck Chemicals. (n.d.). 3-(3-Hydroxyphenyl)propionic Acid.

- Sigma-Aldrich. (n.d.). 3-(3-Aminophenyl)propionic acid AldrichCPR.

Sources

- 1. Solubility determination and crystallization [huber-online.com]

- 2. cactus.utahtech.edu [cactus.utahtech.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. researchgate.net [researchgate.net]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. alfa-chemistry.com [alfa-chemistry.com]

A Researcher's Guide to Sourcing 3-(3-Aminophenyl)propanoic Acid Hydrochloride for Drug Development

For researchers and scientists engaged in the intricate process of drug discovery and development, the procurement of high-purity, well-characterized chemical starting materials is a foundational pillar of success. 3-(3-Aminophenyl)propanoic acid hydrochloride, a key building block in the synthesis of various pharmaceutical agents, is no exception. This guide provides an in-depth technical overview of commercial suppliers, quality considerations, and best practices for sourcing this critical reagent.

Introduction to this compound

This compound is a versatile bifunctional molecule containing both an aromatic amine and a carboxylic acid. This unique structure makes it a valuable intermediate in the synthesis of a wide range of complex organic molecules, including but not limited to, novel enzyme inhibitors, receptor antagonists, and other pharmacologically active compounds. The hydrochloride salt form is often preferred in laboratory settings due to its increased stability and improved handling characteristics compared to the freebase.

The journey from a promising lead compound to a clinical candidate is fraught with challenges. A critical, yet often overlooked, aspect of this journey is the consistent quality of the chemical building blocks used. Impurities or batch-to-batch variability in a starting material like this compound can have cascading effects on reaction outcomes, leading to difficulties in purification, irreproducible biological data, and ultimately, project delays.

Commercial Supplier Landscape

A survey of the chemical supplier market reveals several sources for 3-(3-Aminophenyl)propanoic acid and its hydrochloride salt. However, the available grades and the depth of accompanying technical documentation can vary significantly. Below is a comparative analysis of offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Purity/Specification | Notes |

| CymitQuimica | This compound | 102879-44-7 | 97% | Marketed for laboratory use only.[1] |

| Sigma-Aldrich | 3-(3-Aminophenyl)propionic acid AldrichCPR | 1664-54-6 | Not specified | Sold "as-is" without analytical data; buyer is responsible for confirming identity and purity. |

| Santa Cruz Biotechnology | 3-(3-Aminophenyl)propionic acid | 1664-54-6 | Not specified | For research use only.[2] |

| BLD Pharm | 3-(3-Aminophenyl)propanoic acid | 1664-54-6 | Not specified | Provides basic physical properties and safety information.[3] |

| SynQuest Laboratories | 3-(3-Aminophenyl)propanoic acid | 1664-54-6 | Not specified | Detailed Safety Data Sheet (SDS) available.[4] |

It is crucial to note that some suppliers list the free acid, 3-(3-aminophenyl)propanoic acid (CAS 1664-54-6), more commonly than the hydrochloride salt. Researchers requiring the hydrochloride salt must exercise diligence in specifying the correct CAS number (102879-44-7) when ordering.

The Criticality of Quality Control and Documentation

For drug development professionals, the adage "you get what you pay for" holds particularly true for chemical reagents. While a lower price point may be attractive, the absence of robust quality control can introduce significant risks to a research program.

Certificate of Analysis (CoA)

A Certificate of Analysis is a non-negotiable document for any starting material intended for use in drug discovery. This document provides lot-specific data on the purity and identity of the compound. Key analytical tests to look for on a CoA for this compound include:

-

Purity by HPLC or GC: This provides a quantitative measure of the main component and detects any impurities.

-

Identity by ¹H NMR and ¹³C NMR: Confirms the chemical structure of the compound.

-

Mass Spectrometry (MS): Verifies the molecular weight.

-

Elemental Analysis: Confirms the elemental composition.

Safety Data Sheet (SDS)

The SDS is another essential document that provides comprehensive information on the safe handling, storage, and disposal of the chemical.[4][5] It also includes information on toxicity and potential hazards.[4] Researchers should always review the SDS before working with a new compound.

The "AldrichCPR" Caveat

Sigma-Aldrich offers a product line called "AldrichCPR" (Chemicals for Pre-clinical Research), which includes 3-(3-Aminophenyl)propionic acid. It is imperative for researchers to understand the nature of this product line. As explicitly stated by the supplier, these products are sold "as-is," and the buyer assumes responsibility for confirming the product's identity and purity. While these reagents can be a cost-effective option for initial exploratory work, they are not suitable for later-stage development activities where batch-to-batch consistency and a documented quality profile are paramount.

Experimental Workflow: Supplier and Batch Validation

To ensure the integrity of your research, a systematic approach to validating new batches of starting materials is essential.

Caption: Workflow for procuring and validating critical starting materials.

Protocol for In-House Quality Control Verification

-

Sample Preparation: Accurately weigh a small amount of the received this compound. Prepare separate samples for Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis by dissolving in an appropriate deuterated solvent (e.g., D₂O or DMSO-d₆ for NMR) and a suitable solvent for LC-MS (e.g., methanol or acetonitrile/water).

-

¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. Compare the observed chemical shifts, multiplicities, and integrations to a reference spectrum or the expected structure. This will confirm the compound's identity and can provide an initial assessment of purity.

-

LC-MS Analysis: Perform an LC-MS analysis to determine the purity of the sample. The Liquid Chromatogram will separate the main component from any impurities, and the Mass Spectrometer will confirm the molecular weight of the parent peak.

-

Data Comparison and Release: Compare the in-house analytical data with the supplier's CoA. If the data are consistent and the purity meets the requirements of your specific application, the batch can be released for use in your synthetic workflow. If discrepancies are found, the batch should be quarantined, and the supplier should be contacted.

Conclusion and Recommendations

The selection of a commercial supplier for this compound should be guided by a thorough evaluation of the available technical documentation and the specific quality requirements of your research or development phase. For early-stage, exploratory synthesis, a supplier offering a well-characterized research-grade material may be sufficient. However, for later-stage development, particularly for IND-enabling studies, partnering with a supplier who can provide comprehensive CoAs, demonstrate batch-to-batch consistency, and potentially offer cGMP-grade material is essential.

Ultimately, the responsibility for ensuring the quality of starting materials lies with the end-user. Implementing a robust in-house validation process for all incoming critical reagents is a critical step in de-risking your drug development program and ensuring the generation of reliable and reproducible scientific data.

References

-

MySkinRecipes. (S)-3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride. [Link]

-

PharmaCompass. 3-amino-3-(3-chlorophenyl)propanoic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Boosting Drug Discovery: The Role of Specialty Amino Acids. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid in Pharmaceutical Development. [Link]

-

PubChem. 3-(3-Aminophenyl)propionic acid. [Link]

Sources

The Ascendancy of a Scaffold: A Technical Guide to the Discovery and Evolution of 3-Aminophenylpropanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Unassuming Progenitor

In the vast landscape of medicinal chemistry, certain molecular frameworks emerge as privileged scaffolds, demonstrating a remarkable capacity for diversification and interaction with a multitude of biological targets. The 3-aminophenylpropanoic acid core is one such entity. Its elegant simplicity, combining a flexible propanoic acid chain with a reactive aminophenyl ring, has provided a fertile ground for the development of a diverse array of therapeutic agents. This guide delves into the technical nuances of the discovery, history, and derivatization of this versatile scaffold, offering insights into its synthesis, structure-activity relationships (SAR), and applications in modern drug discovery. While the precise historical account of the initial synthesis of the parent 3-(3-aminophenyl)propanoic acid is not readily found in readily accessible literature, its journey as a pharmacophore can be traced through the development of its derivatives, often beginning with its nitro precursor, 3-(3-nitrophenyl)propanoic acid. The reduction of the nitro group to an amine is a fundamental transformation in organic chemistry, suggesting that the aminophenylpropanoic acid scaffold was likely accessible to early 20th-century chemists.

I. Historical Trajectory and Early Explorations

The story of 3-aminophenylpropanoic acid derivatives is not one of a single, explosive discovery, but rather a gradual realization of its potential across different therapeutic areas. Early research into β-amino acids, in general, laid the groundwork for understanding their unique conformational properties and their ability to impart proteolytic stability to peptides. The introduction of the aminophenyl group provided a key site for chemical modification, allowing for the exploration of a wide range of pharmacological activities.

The development of derivatives targeting specific biological pathways marks the modern era of this scaffold's history. For instance, extensive research in the early 21st century focused on developing potent and selective antagonists for the prostaglandin E2 receptor subtype 3 (EP3), where the 3-aminophenylpropanoic acid core served as a crucial anchor.[1] Concurrently, and more recently, its derivatives have been investigated as promising anticancer and antimicrobial agents, showcasing the scaffold's remarkable versatility.[2][3]

II. Synthetic Strategies: Building the Armamentarium

The synthetic accessibility of 3-aminophenylpropanoic acid derivatives has been a key driver of their widespread investigation. Various methodologies have been employed to construct the core scaffold and its diverse analogues.

A. Synthesis of the Core Scaffold

A common and well-established route to the 3-(3-aminophenyl)propanoic acid core involves the synthesis of its nitro precursor, 3-(3-nitrophenyl)propanoic acid, followed by reduction of the nitro group.

Experimental Protocol: Synthesis of 3-(3-Nitrophenyl)propanoic Acid

This protocol is based on the general principles of the Knoevenagel condensation followed by reduction.

-

Step 1: Knoevenagel Condensation. 3-Nitrobenzaldehyde is condensed with malonic acid in the presence of a base, such as pyridine or piperidine, to yield 3-(3-nitrophenyl)acrylic acid.

-

Step 2: Reduction of the Alkene. The resulting acrylic acid derivative is then reduced to the corresponding propanoic acid. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Experimental Protocol: Reduction of 3-(3-Nitrophenyl)propanoic Acid to 3-(3-Aminophenyl)propanoic Acid

-

Method: Catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group.

-

Procedure: 3-(3-Nitrophenyl)propanoic acid is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield 3-(3-aminophenyl)propanoic acid.

B. Derivatization Strategies

The true power of the 3-aminophenylpropanoic acid scaffold lies in the ease with which it can be derivatized. The amino and carboxylic acid functional groups provide orthogonal handles for a wide range of chemical modifications.

-

N-Acylation and N-Alkylation: The amino group can be readily acylated with various carboxylic acids, acid chlorides, or sulfonyl chlorides to introduce a wide array of substituents. Reductive amination with aldehydes or ketones provides access to N-alkylated derivatives.

-

Amide Bond Formation: The carboxylic acid moiety is a versatile handle for the synthesis of amides through coupling with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

-

Esterification: The carboxylic acid can be esterified to modulate the compound's physicochemical properties, such as lipophilicity and cell permeability.

-

Heterocycle Formation: The aminophenyl group can serve as a precursor for the construction of various heterocyclic rings, further expanding the chemical space of the derivatives. A notable example is the Hantzsch thiazole synthesis, where a thiourea derivative of the amino acid is reacted with an α-haloketone.

Workflow for Derivative Synthesis

Caption: General strategies for the derivatization of the 3-aminophenyl)propanoic acid scaffold.

III. Therapeutic Applications and Structure-Activity Relationships

The derivatization of the 3-aminophenylpropanoic acid core has led to the discovery of compounds with a wide range of biological activities.

A. EP3 Receptor Antagonists

A significant body of research has focused on the development of 3-(2-aminocarbonylphenyl)propanoic acid analogs as potent and selective antagonists of the EP3 receptor, which is implicated in various physiological processes, including uterine contractions and platelet aggregation.[1]

Structure-Activity Relationship (SAR) Insights:

-

Carboxamide Side Chain: The nature of the substituent on the carboxamide side chain is crucial for potency and selectivity. Bulky, lipophilic groups are generally favored.

-

Optical Activity: The stereochemistry of the side chain can have a significant impact on biological activity, with one enantiomer often being significantly more potent than the other.

-

Metabolic Stability: Rational drug design based on metabolic profiling has led to the discovery of analogs with improved pharmacokinetic properties.

| Compound | EP3 Binding Affinity (Ki, nM) | EP3 Antagonist Activity (IC50, nM) |

| Analog 1 | 1.2 | 3.4 |

| Analog 2 (R-enantiomer) | 0.8 | 1.5 |

| Analog 3 (S-enantiomer) | 25.6 | 45.8 |

EP3 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the EP3 receptor and the mechanism of its antagonists.

B. Anticancer Agents

More recent investigations have highlighted the potential of 3-aminophenylpropanoic acid derivatives as anticancer agents, particularly in lung cancer models. These derivatives have been shown to target key signaling pathways involved in cancer cell proliferation and survival.[2]

Structure-Activity Relationship (SAR) Insights:

-

Thiazole Moiety: The incorporation of a thiazole ring, often through the Hantzsch synthesis, has been a successful strategy. The substitution pattern on the thiazole and the phenyl ring attached to it significantly influences antiproliferative activity.

-

Oxime and Hydrazone Groups: The presence of oxime (-C=NOH) or hydrazone (-C=N-NH-) functionalities can enhance cytotoxicity.

-

Dual Targeting: Some derivatives are proposed to act as dual inhibitors of SIRT2 and EGFR, offering a potential strategy to overcome drug resistance.

| Derivative | A549 IC50 (µM) | H69AR IC50 (µM) |

| Oxime Derivative 21 | 5.42 | N/A |

| Oxime Derivative 22 | 2.47 | N/A |

| Cisplatin | >10 | N/A |

EGFR and SIRT2 Signaling in Cancer

Caption: Proposed dual-targeting mechanism of anticancer 3-aminophenylpropanoic acid derivatives on EGFR and SIRT2 pathways.

C. Antimicrobial Agents

The 3-aminophenylpropanoic acid scaffold has also been explored for the development of novel antimicrobial agents to combat drug-resistant pathogens.[3]

Structure-Activity Relationship (SAR) Insights:

-

Hydroxyphenyl Moiety: The presence of a 4-hydroxyphenyl group appears to be beneficial for antimicrobial activity.

-

Hydrazone Linkage: The introduction of a hydrazone linkage with various aromatic and heterocyclic aldehydes has yielded compounds with potent and broad-spectrum antimicrobial activity.

-

Heterocyclic Substituents: Hydrazones bearing heterocyclic substituents, such as nitrothiophene and nitrofurane, have shown particularly promising activity against both Gram-positive and Gram-negative bacteria, as well as drug-resistant fungi.

| Derivative | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | C. auris MIC (µg/mL) |

| Hydrazone 14 (Thiophene) | 8 | 2 | 8 |

| Hydrazone 15 (Nitrothiophene) | 1 | 0.5 | 16 |

| Hydrazone 16 (Nitrofurane) | 2 | 1 | 32 |

Proposed Antimicrobial Mechanism of Action

Caption: Putative mechanisms of action for antimicrobial 3-aminophenylpropanoic acid derivatives.

IV. Future Perspectives and Conclusion

The journey of 3-aminophenylpropanoic acid and its derivatives from a simple chemical entity to a versatile pharmacophore is a testament to the power of medicinal chemistry. The ability of this scaffold to be readily modified has allowed for the exploration of a vast chemical space, leading to the identification of potent and selective modulators of various biological targets.

The future of this scaffold appears bright, with several avenues for further exploration:

-

Optimization of Existing Leads: Further refinement of the lead compounds in the areas of EP3 antagonism, anticancer, and antimicrobial activities could lead to the development of clinical candidates. This will involve fine-tuning their pharmacokinetic and pharmacodynamic properties.

-

Exploration of New Therapeutic Areas: The inherent versatility of the scaffold suggests that its derivatives may have utility in other disease areas. High-throughput screening of diverse libraries of these compounds against a wide range of biological targets could uncover novel activities.

-

Development of Novel Synthetic Methodologies: The development of more efficient and sustainable synthetic routes to these derivatives will be crucial for their large-scale production and further exploration.

V. References

-

Kavaliauskas, P., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 17(5), 733. [Link]

-

Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223. [Link]

-

Griffith, O. W. (1986). β-AMINO ACIDS: MAMMALIAN METABOLISM AND UTILITY AS α-AMINO ACID ANALOGUES. Annual Review of Biochemistry, 55, 855-878. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

Sources

An In-Depth Technical Guide to the Physical Appearance and Stability of 3-(3-Aminophenyl)propanoic acid Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-(3-Aminophenyl)propanoic acid hydrochloride, focusing on its physical appearance and chemical stability. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven methodologies for characterization and stability assessment. We delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references. The guide includes detailed experimental workflows, data presentation tables, and logical diagrams to facilitate a thorough understanding of how to handle, store, and evaluate this compound to ensure its integrity throughout the research and development lifecycle.

Introduction

This compound is a chemical intermediate with applications in organic synthesis and the development of pharmaceuticals and other specialized chemicals.[1] As with any compound intended for use in a regulated environment, a thorough understanding of its fundamental properties is not merely academic but a prerequisite for successful and reproducible research. The physical appearance serves as a primary, albeit qualitative, indicator of identity and purity, while its chemical stability profile dictates storage conditions, shelf-life, and compatibility with other substances.

This guide is structured to provide a robust framework for evaluating these critical parameters. We will first explore the physical characteristics of the compound and the methods for its proper characterization. Subsequently, we will detail a comprehensive approach to stability testing, grounded in industry-standard practices, to elucidate its degradation pathways and establish optimal handling and storage protocols.

Physical Appearance and Characterization

The initial assessment of any chemical compound begins with a visual inspection of its physical state. This provides a baseline for quality control and can be an early indicator of contamination or degradation.

General Appearance

3-(3-Aminophenyl)propanoic acid and its hydrochloride salt are typically supplied as a solid.[2] While specific coloration can vary slightly between batches and manufacturers, it is generally described as a white to off-white or light-colored powder or crystalline solid. Any significant deviation from this expected appearance, such as discoloration (e.g., yellowing or browning), clumping (indicating hygroscopicity), or the presence of foreign particulate matter, should be investigated as it may signify impurity or degradation.

Methodologies for Physical Characterization

A comprehensive characterization goes beyond simple visual inspection. The following instrumental methods are essential for establishing an unambiguous identity and purity profile.

-

Microscopy: Visual examination under a microscope can reveal details about the compound's crystalline structure, particle size, and morphology. The presence of a uniform crystalline habit is often indicative of high purity.

-

Melting Point: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests a pure compound, whereas a broad and depressed melting range often indicates the presence of impurities.

-

Spectroscopy (FTIR, NMR): Infrared and Nuclear Magnetic Resonance spectroscopy provide fingerprint-level identification of the molecular structure, confirming the presence of key functional groups and the overall atomic connectivity.

-

Chromatography (HPLC, GC): High-Performance Liquid Chromatography and Gas Chromatography are powerful techniques for quantifying the purity of a sample and detecting the presence of any related substances or impurities. For amine hydrochlorides, derivatization or specific GC techniques may be required to regenerate the free amine for analysis.[3]

Summary of Physical Properties

The table below summarizes key physical and chemical identifiers for the parent compound, 3-(3-Aminophenyl)propanoic acid.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [4][5] |

| Molecular Weight | 165.19 g/mol | [4][5] |

| CAS Number | 1664-54-6 | [4][5] |

| Typical Form | Solid | [2] |

| IUPAC Name | 3-(3-aminophenyl)propanoic acid | [4] |

Note: The properties listed are for the free base. The hydrochloride salt will have a different molecular weight and CAS number.

Chemical Stability Profile

Chemical stability is a critical quality attribute that determines a compound's fitness for use over time.[6] For amine hydrochlorides, stability can be influenced by factors such as pH, light, temperature, oxygen, and the presence of reactive species.[7]

Rationale for Stability Testing

The primary goal of stability testing is to identify conditions that may lead to degradation and to understand the resulting degradation products. This knowledge is crucial for:

-

Establishing appropriate storage conditions: To ensure the compound remains within its specification limits.

-

Determining a re-test date or shelf life: To guarantee its suitability for use in experiments or manufacturing.

-

Informing formulation development: To avoid excipients or conditions that could compromise the stability of the final product.

-

Identifying potential impurities: Degradation products are potential impurities that may need to be monitored and controlled.

Potential Degradation Pathways

Amines and their salts are susceptible to several degradation mechanisms:

-

Oxidation: The aromatic amine group is susceptible to oxidation, which can be catalyzed by light, metal ions, or atmospheric oxygen. This often results in colored degradation products.

-

Hydrolysis: While generally stable, amide or ester impurities could be subject to hydrolysis depending on pH and temperature.

-

Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly those involving oxidation.

-

Reaction with Incompatible Materials: As a hydrochloride salt, the compound is acidic and may react with strong bases. The free amine is basic and will react with strong acids. It is also incompatible with strong oxidizing agents.[8]

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is an essential first step in understanding a compound's stability profile. It involves subjecting the compound to harsh conditions to rapidly induce degradation and identify potential degradation products.

Objective: To identify the primary degradation pathways for this compound and to develop a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for a specified time.

-

Oxidation: Add 3% H₂O₂ and keep at room temperature for a specified time.

-

Thermal Stress (Solid): Store the solid compound in an oven at a high temperature (e.g., 105°C).

-

Photostability (Solid & Solution): Expose the solid compound and a solution to a calibrated light source (as per ICH Q1B guidelines).

-

-

Sample Analysis:

-

At each time point, withdraw a sample, neutralize it if necessary (for acid/base hydrolysis samples), and dilute to a suitable concentration for analysis.

-

Analyze all samples, including an unstressed control, using a stability-indicating HPLC-UV method. An LC-MS method is highly recommended to aid in the identification of degradation products.[6]

-

-

Data Analysis:

-

Calculate the percentage of degradation for each condition.

-

Examine the chromatograms for the appearance of new peaks (degradation products) and the decrease in the area of the main peak.

-

Ensure mass balance is achieved (the sum of the assay of the main peak and all degradation products should be close to 100%).

-

Workflow for a Forced Degradation Study

Caption: Workflow for a typical forced degradation study.

Handling and Storage Recommendations

Based on the general properties of amine hydrochlorides and available safety data, the following handling and storage procedures are recommended to maintain the integrity of this compound.

Handling

-

Handle in a well-ventilated area to avoid inhalation of dust.[9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to prevent skin and eye contact.[8][10]

-

Avoid generating dust during handling.[11]

-

Wash hands thoroughly after handling.[9]

Storage

-

Containers: Keep containers tightly closed to prevent moisture uptake and contamination.[8][11]

-

Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidative degradation.[12]

-

Temperature: Store in a cool, dry, and well-ventilated place.[8][9] Refrigerated storage (2-8°C) is often recommended.[12]

-

Light: Protect from light to prevent photodegradation. Store in opaque or amber containers.

-

Incompatibilities: Store away from strong bases, strong acids, and strong oxidizing agents.[8]

Conclusion

A comprehensive understanding of the physical appearance and stability of this compound is fundamental to its effective use in research and development. Its typical appearance as a white to off-white solid serves as an initial quality indicator. However, robust analytical characterization is necessary for unambiguous identification and purity assessment. Stability is a critical attribute, and this guide has outlined the rationale and a practical workflow for conducting forced degradation studies to identify potential degradation pathways. By adhering to the recommended handling and storage conditions—keeping the compound in a tightly sealed, light-resistant container in a cool, dry, and inert environment—scientists can ensure the compound's integrity, leading to more reliable and reproducible results.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735406, 3-(3-Aminophenyl)propionic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24820433, (3S)-3-amino-3-phenylpropanoic acid hydrochloride. Retrieved from [Link]

-

International Atomic Energy Agency. (n.d.). RADIATION AND CHEMICAL STABILITY OF AMINES. Retrieved from [Link]

-

Oxford Academic. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chromatographic Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

Sources

- 1. 3-(3-AMINOPHENYL)PROPIONIC ACID | 1664-54-6 [chemicalbook.com]

- 2. 3-(3-Aminophenyl)propionic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. academic.oup.com [academic.oup.com]

- 4. 3-(3-Aminophenyl)propionic acid | C9H11NO2 | CID 2735406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. enamine.net [enamine.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. 1664-54-6|3-(3-Aminophenyl)propanoic acid|BLD Pharm [bldpharm.com]

theoretical properties of 3-(3-aminophenyl)propanoic acid

An In-depth Technical Guide on the Theoretical Properties of 3-(3-Aminophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Attributes and Physicochemical Profile

3-(3-Aminophenyl)propanoic acid is a bifunctional organic molecule, incorporating both a primary amine and a carboxylic acid. This unique structural arrangement on a phenyl ring dictates its chemical behavior and potential interactions in a biological milieu. A thorough understanding of its physicochemical properties is the foundation for any experimental design or theoretical modeling.

Table 1: Physicochemical Properties of 3-(3-Aminophenyl)propanoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C9H11NO2 | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Melting Point | 99 °C | [2] |

| Boiling Point (Predicted) | 356.2±17.0 °C | [2] |

| Density (Predicted) | 1.217±0.06 g/cm3 | [2] |

| pKa (Predicted) | 4.71±0.10 | [2] |

| Form | Solid | [2] |

| Color | Light brown | [2] |

These properties are critical for practical considerations such as solvent selection for reactions and analytical procedures, as well as for predicting the compound's absorption and distribution in biological systems.

Synthesis and Purification Strategy

The synthesis of 3-(3-aminophenyl)propanoic acid is a well-established process in organic chemistry, typically involving the reduction of a nitro-substituted precursor. The choice of this method is based on the high efficiency and selectivity of catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol outlines a standard laboratory procedure for the synthesis of 3-(3-aminophenyl)propanoic acid. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Dissolution of the Starting Material

-

Action: Dissolve 3-(3-nitrophenyl)propanoic acid in a suitable solvent, such as methanol or ethanol.

-

Rationale: The choice of a polar protic solvent is crucial for dissolving the starting material and facilitating the interaction with the solid catalyst.

Step 2: Introduction of the Catalyst

-

Action: Add a catalytic amount of palladium on carbon (Pd/C).

-

Rationale: Palladium is a highly effective catalyst for the reduction of nitro groups. The carbon support provides a large surface area for the reaction to occur.

Step 3: Hydrogenation

-

Action: Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously.

-

Rationale: A hydrogen atmosphere provides the necessary reagent for the reduction. Vigorous stirring ensures efficient mixing of the reactants and the catalyst.

Step 4: Reaction Monitoring

-

Action: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the product, indicating the completion of the reaction.

Step 5: Catalyst Removal

-

Action: Filter the reaction mixture through a pad of celite.

-

Rationale: Celite is a filtration aid that effectively removes the solid Pd/C catalyst from the reaction mixture.

Step 6: Product Isolation and Purification

-

Action: Concentrate the filtrate under reduced pressure and purify the resulting solid by recrystallization.

-

Rationale: Removal of the solvent yields the crude product. Recrystallization is a purification technique that separates the product from any soluble impurities based on differences in solubility.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the synthesis of 3-(3-aminophenyl)propanoic acid.

Theoretical Pharmacological Profile

The structural features of 3-(3-aminophenyl)propanoic acid suggest several avenues for potential biological activity. While extensive biological data for this specific compound is not widely published, its arylpropionic acid backbone is a well-known scaffold in medicinal chemistry.[3]

Potential as a Neurotransmitter Modulator

The presence of both an amino group and a carboxylic acid in a structure with some conformational flexibility allows for the possibility of interaction with neurotransmitter receptors. Derivatives of similar structures, such as (S)-3-Amino-3-(3-cyanophenyl)propionic acid, have been investigated for their ability to modulate neurotransmitter systems.[4]

Hypothesized Mechanism of Action:

Caption: Potential modulation of synaptic transmission.

Foundation for Antimicrobial Agents

Derivatives of aminophenyl propanoic acids have been synthesized and evaluated for their antimicrobial properties.[5][6] The core structure of 3-(3-aminophenyl)propanoic acid can serve as a starting point for the development of novel antibacterial and antifungal agents through chemical modification.

Analytical Characterization

The confirmation of the identity and purity of synthesized 3-(3-aminophenyl)propanoic acid is essential. A combination of analytical techniques provides a comprehensive characterization of the molecule.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Reference(s) |

| NMR Spectroscopy | Structural elucidation and confirmation. | [7] |

| Mass Spectrometry | Determination of molecular weight and elemental composition. | [7] |

| HPLC | Purity assessment and quantification. | [8] |

Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 3-(3-aminophenyl)propanoic acid.

Step 1: Mobile Phase Preparation

-

Action: Prepare a mobile phase consisting of a mixture of acetonitrile and water with a small amount of an acid modifier like formic acid.

-

Rationale: The acetonitrile/water ratio is adjusted to achieve optimal retention and separation. Formic acid is added to control the ionization state of the analyte and improve peak shape.

Step 2: Sample Preparation

-

Action: Accurately weigh and dissolve a sample of 3-(3-aminophenyl)propanoic acid in the mobile phase to a known concentration.

-

Rationale: A known concentration is necessary for quantitative analysis. Dissolving the sample in the mobile phase ensures compatibility with the HPLC system.

Step 3: HPLC System Setup

-

Action: Equilibrate a C18 reverse-phase column with the mobile phase at a constant flow rate.

-

Rationale: A C18 column is a common choice for the separation of small organic molecules. Equilibration ensures a stable baseline and reproducible results.

Step 4: Injection and Data Acquisition

-

Action: Inject a small volume of the sample onto the column and record the chromatogram using a UV detector.

-

Rationale: The UV detector measures the absorbance of the analyte as it elutes from the column, generating a peak whose area is proportional to the concentration.

Conclusion and Future Directions